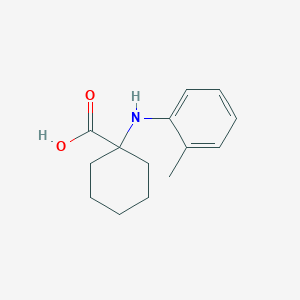

1-o-Tolylamino cyclohexanecarboxylic acid

Description

Contextualization of the Cyclohexanecarboxylic Acid Scaffold in Organic Chemistry

The cyclohexanecarboxylic acid scaffold is a fundamental and versatile building block in organic chemistry. echemi.com This structure, consisting of a cyclohexane (B81311) ring bonded to a carboxylic acid group, is found in numerous natural products and serves as a key intermediate in the synthesis of various pharmaceuticals and materials. nih.gov The saturated cyclohexane ring provides a three-dimensional framework that can influence the spatial orientation of functional groups, which is crucial for molecular recognition and biological activity. nih.gov Its derivatives are utilized in the development of compounds ranging from agrochemicals to polymers. nih.gov The reactivity of the carboxylic acid group allows for a wide array of chemical transformations, including esterification, amidation, and reduction, making it a valuable synthon for constructing more complex molecules. echemi.com

Significance of Amino Substitution Patterns in Cycloalkane Carboxylic Acids

The introduction of an amino group to a cycloalkane carboxylic acid framework dramatically alters the molecule's chemical and physical properties. These bifunctional compounds, known as cyclic amino acids, are of significant interest in medicinal chemistry and peptide science. nih.gov The presence of both an acidic carboxyl group and a basic amino group imparts amphoteric character, influencing properties such as solubility, acidity, and basicity. youtube.com

The position and substitution pattern of the amino group are critical in defining the molecule's conformational preferences and biological function. google.com For instance, 1-aminocyclohexanecarboxylic acid and its derivatives are known as constrained amino acids, which can be incorporated into peptides to induce specific secondary structures like β-turns and helices. nih.gov This conformational rigidity is a valuable tool for designing peptides with enhanced stability and specific binding properties. The substitution on the amino group, such as the addition of an aryl group, further modifies the electronic and steric properties, opening avenues for new applications.

Research Landscape and Gaps for 1-o-Tolylamino cyclohexanecarboxylic acid

While the broader class of N-aryl aminocyclohexanecarboxylic acids has been explored, the specific isomer, this compound (CAS Number: 725234-58-2), remains a subject with a notably sparse research landscape. chemscene.com A survey of scientific literature reveals a significant gap in knowledge regarding its synthesis, characterization, and potential applications. Most commercially available information is limited to its identity and availability from chemical suppliers. chemicalregister.com

In contrast, the para-substituted isomer, 1-p-Tolylamino cyclohexanecarboxylic acid (CAS Number: 99216-79-2), has received more attention, with some available data on its basic properties. bldpharm.com This disparity highlights a common trend in chemical research where certain isomers are prioritized based on synthetic accessibility or predicted activity, leaving others like the ortho-substituted variant understudied. The unique steric and electronic effects imparted by the ortho-tolyl group could lead to distinct chemical behavior and properties, representing an unexplored area for further investigation.

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO2 |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-(2-methylanilino)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C14H19NO2/c1-11-7-3-4-8-12(11)15-14(13(16)17)9-5-2-6-10-14/h3-4,7-8,15H,2,5-6,9-10H2,1H3,(H,16,17) |

InChI Key |

KSUMQKGODGYENJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2(CCCCC2)C(=O)O |

Origin of Product |

United States |

Chemical and Physical Properties

Detailed experimental data for 1-o-Tolylamino cyclohexanecarboxylic acid is not extensively reported in the available scientific literature. However, its basic chemical properties can be determined from its structure.

Table 1: of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1-(o-Tolylamino)cyclohexane-1-carboxylic acid |

| CAS Number | 725234-58-2 |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| Appearance | Not Reported |

| Melting Point | Not Reported |

| Boiling Point | Not Reported |

| Solubility | Not Reported |

For comparative purposes, the properties of the more studied para-isomer are presented below.

Table 2: of 1-p-Tolylamino cyclohexanecarboxylic acid

| Property | Value |

|---|---|

| IUPAC Name | 1-(p-Tolylamino)cyclohexane-1-carboxylic acid |

| CAS Number | 99216-79-2 |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| Topological Polar Surface Area | 49.33 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Data for Table 2 sourced from available chemical supplier information. google.com

Advanced Spectroscopic Characterization of 1 O Tolylamino Cyclohexanecarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental to the characterization of 1-o-Tolylamino cyclohexanecarboxylic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the o-tolyl group and the cyclohexane (B81311) ring.

Tolyl Group Protons: The aromatic region of the spectrum would display signals for the four protons on the tolyl ring. These protons, due to their differing proximity to the methyl and amino groups, would appear as a complex set of multiplets. Typically, aromatic protons resonate in the range of δ 6.5-8.0 ppm. The methyl group protons on the tolyl ring would appear as a singlet further upfield, likely around δ 2.1-2.4 ppm.

Cyclohexane Ring Protons: The ten protons on the cyclohexane ring would be observed in the upfield region of the spectrum, generally between δ 1.0 and δ 2.5 ppm. These protons exist in a complex, overlapping multiplet pattern due to extensive spin-spin coupling between adjacent axial and equatorial protons.

Amine and Carboxylic Acid Protons: The amine (N-H) proton and the carboxylic acid (O-H) proton are expected to appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. The N-H proton might be found in the δ 3.0-5.0 ppm range, while the carboxylic acid proton is typically much further downfield, often above δ 10.0 ppm.

Spin-spin coupling provides valuable information about the connectivity of protons. For the cyclohexane ring, the coupling constants (J-values) between adjacent protons are diagnostic of their relative orientation. Generally, axial-axial couplings (³J_ax,ax) are larger (typically 8-13 Hz) than axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings (typically 2-5 Hz).

A hypothetical ¹H NMR data table is presented below, based on analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | > 10.0 | broad s | - |

| Aromatic (Tolyl) | 6.6 - 7.2 | m | - |

| Amine (-NH-) | 3.0 - 5.0 | broad s | - |

| Methyl (Tolyl, -CH₃) | 2.2 | s | - |

| Cyclohexane (-CH₂-) | 1.2 - 2.4 | m | - |

This table is predictive and based on data from analogous compounds.

The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations. However, due to the presence of two bulky substituents on the same carbon atom (C1), one conformation is expected to be significantly more stable.

In any chair conformation of a 1,1-disubstituted cyclohexane, one substituent must occupy an axial position while the other is equatorial. libretexts.org The steric strain is minimized when the larger substituent occupies the equatorial position. In the case of this compound, the o-tolylamino group is sterically more demanding than the carboxylic acid group. Therefore, the favored conformation will have the o-tolylamino group in the equatorial position and the carboxylic acid group in the axial position. This conformational preference would be the dominant one observed by NMR at room temperature. libretexts.org

The analysis of coupling constants in the ¹H NMR spectrum can confirm this conformational bias. The signals for the axial and equatorial protons on the same carbon would show distinct splitting patterns, reflecting their coupling to neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

The ¹³C NMR spectrum of this compound would show a total of 14 distinct signals, corresponding to the 14 unique carbon atoms in the molecule.

Carboxylic Carbon: The carbon of the carboxylic acid group is the most deshielded and would appear at the lowest field, typically in the range of δ 175-185 ppm.

Aromatic Carbons: The six carbons of the tolyl ring would resonate in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen (C-N) and the carbon bearing the methyl group would have distinct chemical shifts compared to the other four aromatic carbons.

Quaternary Cyclohexane Carbon (C1): The C1 carbon of the cyclohexane ring, being attached to both the nitrogen and the carboxylic acid group, would appear at a characteristic downfield shift, likely in the range of δ 55-70 ppm.

Cyclohexane Methylene (B1212753) Carbons (-CH₂-): The five methylene carbons of the cyclohexane ring would be found in the upfield region of the spectrum, typically between δ 20 and δ 40 ppm.

Methyl Carbon: The carbon of the tolyl methyl group would be the most shielded carbon, appearing at the highest field, around δ 15-25 ppm.

A hypothetical ¹³C NMR data table is presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OOH) | 178 |

| Aromatic (C-N) | 145 |

| Aromatic (C-CH₃) | 135 |

| Aromatic (CH) | 115 - 130 |

| Cyclohexane (C1) | 60 |

| Cyclohexane (-CH₂-) | 20 - 40 |

| Methyl (-CH₃) | 20 |

This table is predictive and based on data from analogous compounds.

Advanced 2D NMR Techniques

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu This would be instrumental in tracing the connectivity of the protons within the cyclohexane ring and identifying which aromatic protons are adjacent to each other on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This technique allows for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum. For example, it would clearly link the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). youtube.com This is particularly useful for identifying the connectivity around non-protonated (quaternary) carbons. For instance, an HMBC experiment would show correlations from the cyclohexane protons to the quaternary C1 carbon and the carboxylic carbon. It would also show correlations from the amine proton and the aromatic protons to the C1 carbon, confirming the attachment of the tolyl-amino group to the cyclohexane ring.

Together, these 2D NMR techniques provide a comprehensive and detailed picture of the molecular structure of this compound, confirming the connectivity and providing insights into its conformational preferences.

Correlation Spectroscopy (COSY)

Correlation Spectroscopy (COSY) is a homonuclear 2D NMR experiment that reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. usp.brnih.gov In a COSY spectrum, both the horizontal and vertical axes represent the ¹H chemical shift scale. The standard 1D ¹H NMR spectrum appears along the diagonal. The crucial information is contained in the off-diagonal cross-peaks, which indicate that two protons are coupled to each other. mdpi.com

For "this compound," COSY would be instrumental in:

Confirming the Cyclohexane Ring Structure: Cross-peaks would be observed between adjacent protons on the cyclohexane ring, allowing for a sequential "walk" around the ring system. For example, the proton at C1 would show a correlation to the protons on C2 and C6.

Identifying Spin Systems: The protons on the tolyl group would form a distinct spin system, with correlations observed between the ortho, meta, and para protons, helping to confirm their relative positions. The methyl protons of the tolyl group would show a correlation to the adjacent aromatic proton.

Table 1: Hypothetical ¹H-¹H COSY Correlations for this compound

| Proton (δ, ppm) | Correlating Proton(s) (δ, ppm) | Inferred Connectivity |

| H-2'/H-6' (Cyclohexyl) | H-1 (Cyclohexyl), H-3'/H-5' (Cyclohexyl) | Vicinal coupling in the cyclohexane ring |

| H-3'/H-5' (Cyclohexyl) | H-2'/H-6' (Cyclohexyl), H-4' (Cyclohexyl) | Vicinal coupling in the cyclohexane ring |

| H-3 (Tolyl) | H-4 (Tolyl) | Ortho coupling in the aromatic ring |

| H-4 (Tolyl) | H-3 (Tolyl), H-5 (Tolyl) | Ortho and meta coupling in the aromatic ring |

| H-5 (Tolyl) | H-4 (Tolyl), H-6 (Tolyl) | Ortho and meta coupling in the aromatic ring |

| H-6 (Tolyl) | H-5 (Tolyl) | Ortho coupling in the aromatic ring |

This table is illustrative and based on expected coupling patterns.

Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy

Heteronuclear Single Quantum Coherence (HSQC) is a 2D NMR experiment that maps direct, one-bond correlations between a heteronucleus (typically ¹³C or ¹⁵N) and its attached protons (¹H). The spectrum has a ¹H axis and a ¹³C axis. Each peak in the HSQC spectrum corresponds to a carbon atom that is directly bonded to one or more protons, providing a clear and unambiguous assignment of protonated carbons.

For "this compound," HSQC would allow for:

Direct C-H Assignment: Each protonated carbon of the cyclohexane ring and the tolyl group would be definitively linked to its corresponding proton signal.

Distinguishing CH, CH₂, and CH₃ Groups: Modern HSQC experiments can be "edited" to show CH/CH₃ peaks with a different phase (e.g., positive) than CH₂ peaks (e.g., negative), which is invaluable for assigning the methylene groups of the cyclohexane ring.

Table 2: Hypothetical ¹H-¹³C HSQC Correlations for this compound

| Carbon (δ, ppm) | Proton (δ, ppm) | Carbon Type |

| C-1 (Cyclohexyl) | ~2.3 | CH |

| C-2/C-6 (Cyclohexyl) | ~1.9 | CH₂ |

| C-3/C-5 (Cyclohexyl) | ~1.5 | CH₂ |

| C-4 (Cyclohexyl) | ~1.3 | CH₂ |

| C-3 (Tolyl) | ~7.1 | CH |

| C-4 (Tolyl) | ~6.9 | CH |

| C-5 (Tolyl) | ~7.2 | CH |

| C-6 (Tolyl) | ~6.7 | CH |

| CH₃ (Tolyl) | ~2.2 | CH₃ |

This table is illustrative. Chemical shifts are estimates based on similar structures.

Solid-State NMR Characterization

Solid-state NMR (ssNMR) provides information about the structure, conformation, and dynamics of molecules in the solid phase. While no specific ssNMR studies for "this compound" were found, this technique would be valuable for investigating its crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as crystal packing and polymorphism. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For "this compound," the FT-IR spectrum would be dominated by the characteristic absorptions of its key functional groups.

Characteristic Vibrational Modes of Carboxylic Acid and Amino Groups

The most distinct features in the FT-IR spectrum of this compound would arise from the carboxylic acid and the secondary amino group.

Carboxylic Acid Group (-COOH):

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.

C=O Stretch: A very strong and sharp absorption band typically appears between 1730-1700 cm⁻¹ for saturated carboxylic acids. This is one of the most prominent peaks in the spectrum.

C-O Stretch: This vibration, coupled with O-H bending, results in strong bands in the 1320-1210 cm⁻¹ region.

Amino Group (-NH-):

N-H Stretch: A moderate, single absorption peak is expected in the range of 3500-3300 cm⁻¹ for a secondary amine. This peak is typically sharper than the O-H stretch of the carboxylic acid and may sometimes be observed on top of the broad O-H band.

Table 4: Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3300 | Medium, Sharp | N-H Stretch | Secondary Amine |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| 2950 - 2850 | Medium | C-H Stretch | Cyclohexane (aliphatic) |

| 1730 - 1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid |

| ~1600, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |

This table is illustrative and based on established group frequencies.

Raman Spectroscopy for Molecular Vibrations

For this compound, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent functional groups: the cyclohexyl ring, the carboxylic acid group, and the tolyl-amino moiety. The analysis of these bands allows for the confirmation of the presence of these groups and provides insights into their chemical environment.

Key expected Raman shifts for this compound would include:

C-H stretching vibrations of the cyclohexyl and tolyl groups, typically observed in the 2800-3000 cm⁻¹ region.

O-H stretching vibration of the carboxylic acid group, which can be a broad band in the 2500-3300 cm⁻¹ range due to hydrogen bonding.

C=O stretching vibration of the carboxylic acid, a strong and characteristic band usually found between 1640 and 1740 cm⁻¹.

C-N stretching vibration of the amino group, which is expected in the 1250-1350 cm⁻¹ region.

Aromatic C=C stretching vibrations from the tolyl group, typically appearing in the 1400-1600 cm⁻¹ range.

Cyclohexane ring vibrations , which give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

The following interactive data table presents a hypothetical Raman spectrum for this compound, based on the known spectral data of related compounds such as cyclohexanecarboxylic acid and substituted anilines. chemicalbook.comrsc.org

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~2935 | Cyclohexyl C-H Symmetric Stretch |

| ~2855 | Cyclohexyl C-H Asymmetric Stretch |

| ~3050 | Aromatic C-H Stretch (Tolyl) |

| Broad ~3000 | O-H Stretch (Carboxylic Acid) |

| ~1680 | C=O Stretch (Carboxylic Acid) |

| ~1605, ~1490 | Aromatic C=C Stretch (Tolyl Ring) |

| ~1320 | C-N Stretch (Amino) |

| ~1450 | CH₂ Scissoring (Cyclohexyl) |

| ~1280 | C-O Stretch (Carboxylic Acid) |

| ~900 | O-H Bend (out-of-plane, Carboxylic Acid Dimer) |

| ~750 | C-H Bending (ortho-substituted Tolyl) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and deducing its elemental composition and structure.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). pnnl.gov This precision allows for the unambiguous determination of the elemental composition of a molecule by distinguishing between ions of the same nominal mass but different elemental formulas. pnnl.gov For this compound, HRMS is crucial for confirming its molecular formula, C₁₄H₁₉NO₂.

The theoretical exact mass of the [M+H]⁺ ion of this compound can be calculated as follows:

C: 14 x 12.000000 = 168.000000

H: 20 x 1.007825 = 20.156500

N: 1 x 14.003074 = 14.003074

O: 2 x 15.994915 = 31.989830

Total [M+H]⁺ Mass: 234.149404 Da

An experimental HRMS measurement yielding a mass value very close to this theoretical value would provide strong evidence for the proposed molecular formula.

| Ion | Theoretical Exact Mass (Da) | Hypothetical Experimental Mass (Da) | Mass Error (ppm) |

|---|

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion of interest and then inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. chemrxiv.org For this compound, MS/MS experiments can help to confirm the connectivity of the different structural motifs.

Common fragmentation pathways for carboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH). libretexts.org In the case of this compound, characteristic fragment ions would be expected from the cleavage of the bonds connecting the cyclohexyl ring, the amino group, and the tolyl group.

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve the following steps:

Loss of H₂O (18 Da): Dehydration of the carboxylic acid group.

Loss of COOH (45 Da): Cleavage of the carboxylic acid group. libretexts.org

Cleavage of the C-N bond: This could lead to fragments corresponding to the tolyl-amino moiety and the cyclohexyl-carboxylic acid moiety.

Ring opening and fragmentation of the cyclohexyl ring.

The following table outlines some of the predicted major fragment ions for this compound in an MS/MS experiment.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 234.15 | 216.14 | H₂O | [M+H-H₂O]⁺ |

| 234.15 | 189.12 | COOH | [M+H-COOH]⁺ |

| 234.15 | 106.06 | C₇H₁₃O₂ | [C₇H₈N]⁺ (Tolyl-amino cation) |

| 234.15 | 129.09 | C₇H₈N | [C₇H₁₃O₂]⁺ (Cyclohexyl-carboxylic acid cation) |

The choice of ionization technique is critical for the successful mass spectrometric analysis of a compound. pnnl.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, such as carboxylic acids. nih.govresearchgate.net It typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. nih.govresearchgate.net For this compound, ESI in positive ion mode would likely yield a strong signal for the [M+H]⁺ ion, while negative ion mode would produce the [M-H]⁻ ion. The formation of adducts with solvent ions, such as sodium ([M+Na]⁺), is also common. nih.gov

Electron Impact (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons. This results in extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation and library matching. nist.gov While EI can be very informative, the molecular ion peak for compounds like this compound may be weak or absent due to the high degree of fragmentation. libretexts.org The fragmentation pattern would be expected to show characteristic losses of small neutral molecules and radicals.

The choice between ESI and EI would depend on the analytical goal. ESI-HRMS would be the method of choice for accurate mass determination and confirmation of the molecular formula, while EI-MS or ESI-MS/MS would be used to obtain detailed structural information through fragmentation analysis.

Crystallographic Analysis and Solid State Structural Investigations

Single Crystal X-ray Diffraction Studies

This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Polymorphism and Co-crystallization Studies (if applicable)

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physical properties. Co-crystallization involves crystallizing two or more different molecules together in a single crystal lattice. Currently, there is no information available regarding any polymorphic forms or co-crystals of 1-o-tolylamino cyclohexanecarboxylic acid.

Should crystallographic data for this compound become available in the future, a detailed article conforming to the requested structure could be generated.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These methods are used to determine the electronic structure and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method widely used for its balance of accuracy and computational cost. nih.gov It is particularly effective for optimizing the molecular geometry to find the most stable arrangement of atoms (the lowest energy state) and for analyzing the electronic landscape of the molecule. For a molecule like 1-o-Tolylamino cyclohexanecarboxylic acid, a typical DFT calculation might employ a functional such as B3LYP with a basis set like 6-311++G(d,p) to achieve reliable results. core.ac.uknih.gov

The optimization process would account for the flexible cyclohexane (B81311) chair conformation and the rotational freedom around the C-N and Aryl-N bonds to identify the global minimum energy structure.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding how a molecule will interact with other chemical species. researchgate.netnih.gov It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For this compound, an MEP map would typically show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylic acid group, indicating the most likely sites for electrophilic attack. The nitrogen atom of the amino group would also exhibit negative potential due to its lone pair of electrons.

Positive Potential (Blue): Located around the acidic proton of the carboxylic acid and the hydrogen on the amino group, highlighting these as sites for nucleophilic attack. researchgate.net

Neutral Potential (Green): Generally found over the carbon skeleton of the cyclohexane and tolyl rings.

MEP analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal packing. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net The energy and localization of these orbitals are key predictors of a molecule's reactivity and electronic properties. researchgate.net

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. In this compound, the HOMO is expected to be localized primarily on the electron-rich tolyl-amino moiety, specifically the nitrogen atom and the aromatic ring, which can act as an electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely to be centered on the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl, making it the primary electron-accepting site.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

| Parameter | Calculated Value (eV) | Primary Localization |

|---|---|---|

| HOMO Energy | -5.85 | o-Tolyl group and Amino Nitrogen |

| LUMO Energy | -1.20 | Carboxylic Acid Group |

| HOMO-LUMO Gap (ΔE) | 4.65 | Entire Molecule |

Given the flexibility of this compound, exploring its entire conformational space is computationally demanding. The cyclohexane ring can exist in chair, boat, and twist-boat conformations, and there is rotational freedom around several single bonds. core.ac.uknih.gov

Semi-Empirical Methods (e.g., AM1, PM3): These methods are faster than DFT and are often used for an initial, broad search of the potential energy surface. They can quickly evaluate thousands of possible conformations to identify a smaller set of low-energy candidates.

Ab Initio Methods (e.g., Hartree-Fock, MP2): While more computationally expensive than DFT, these methods can be used for higher-accuracy single-point energy calculations on the low-energy conformers identified by other means.

A common strategy is to use a semi-empirical method to perform a systematic conformational search, followed by geometry optimization of the most promising conformers using a more accurate DFT method to refine the structures and relative energies. core.ac.uk

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.netacs.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model molecular vibrations, conformational changes, and interactions with a solvent environment. nih.gov

MD simulations are particularly well-suited to study the flexibility of this compound. An MD trajectory would reveal:

Cyclohexane Ring Pliability: The simulation would show the chair conformation, which is expected to be the most stable, but also transient excursions into higher-energy boat or twist-boat forms.

Substituent Orientation: The simulations would track the orientation of the tolylamino and carboxylic acid groups, which can be either axial or equatorial. The bulky tolylamino group is strongly expected to prefer the more stable equatorial position to minimize steric hindrance (1,3-diaxial interactions). youtube.com

Rotational Barriers: By analyzing the potential energy along the simulation trajectory as a function of specific dihedral angles (e.g., the C-C-N-Aryl angle), it is possible to calculate the energy barriers for the rotation of the tolyl group. This provides insight into the rigidity of the molecule and the likelihood of different rotational isomers (rotamers) existing at a given temperature.

| Rotation Axis | Calculated Energy Barrier (kcal/mol) | Description |

|---|---|---|

| Cyclohexyl(C)-N Bond | ~5-7 | Rotation of the tolylamino group relative to the cyclohexane ring. |

| Aryl(C)-N Bond | ~2-4 | Rotation of the tolyl group around its bond to the nitrogen atom. |

Solvent Effects on Molecular Structure and Dynamics

The surrounding solvent environment can significantly influence the conformation and behavior of a solute molecule. For this compound, with its polar carboxylic acid group and non-polar tolyl and cyclohexyl moieties, solvent effects are particularly important. Computational methods to study these effects generally fall into two categories: explicit and implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and protic solvents like water or methanol. Molecular Dynamics (MD) simulations are often used to track the movement of all atoms over time, providing a dynamic picture of how the solvent influences the conformational flexibility of the cyclohexane ring and the orientation of the tolyl and amino groups.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is less computationally expensive and is effective for calculating the bulk electrostatic effects of the solvent on the solute's structure and energy. For this compound, PCM calculations could be used to predict how its preferred conformation might change when moving from a non-polar solvent like hexane (B92381) to a polar solvent like dimethyl sulfoxide (B87167) (DMSO).

Spectroscopic Property Prediction

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data. By calculating the expected spectra of a molecule, researchers can confirm its structure and gain a deeper understanding of its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts of this compound, aiding in the assignment of experimental spectra. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT) functionals like B3LYP.

The process involves:

Optimizing the geometry of the molecule in a simulated environment (gas phase or with a solvent model).

Performing a GIAO calculation on the optimized geometry to compute the isotropic magnetic shielding constants for each nucleus.

Referencing these shielding constants to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS) to obtain the chemical shifts (δ).

These calculations are sensitive to the molecular conformation. Therefore, for a flexible molecule like this compound, it is often necessary to calculate the chemical shifts for several low-energy conformers and then compute a Boltzmann-weighted average to compare with experimental data.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Low-Energy Conformer of this compound in CDCl₃ (calculated at the B3LYP/6-31G(d) level with GIAO)

| Atom Type | Calculated Chemical Shift (ppm) |

| Carboxylic Acid H | 10.0 - 12.0 |

| Aromatic H (Tolyl) | 6.8 - 7.5 |

| Amino N-H | 4.5 - 5.5 |

| Cyclohexyl α-H | 2.2 - 2.6 |

| Cyclohexyl other H | 1.2 - 2.0 |

| Methyl H (Tolyl) | 2.1 - 2.4 |

| Carboxylic Acid C=O | 175 - 180 |

| Aromatic C (Tolyl) | 110 - 150 |

| Cyclohexyl α-C | 55 - 65 |

| Cyclohexyl other C | 25 - 40 |

| Methyl C (Tolyl) | 18 - 22 |

Note: This table is illustrative and does not represent experimentally verified data.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Theoretical simulations of these spectra can be performed by calculating the second derivatives of the energy with respect to the atomic positions. This "Hessian" matrix yields the vibrational frequencies and their corresponding intensities.

IR Spectra: The intensities of IR peaks are related to the change in the dipole moment during a vibration. Strong IR absorptions are expected for the O-H and C=O stretching vibrations of the carboxylic acid group in this compound.

Raman Spectra: Raman intensities are dependent on the change in polarizability during a vibration. The aromatic ring of the tolyl group and the C-C bonds of the cyclohexane ring would be expected to show characteristic Raman scattering.

These calculations are invaluable for assigning the peaks in an experimental spectrum to specific molecular motions. Discrepancies between calculated and experimental frequencies are common due to approximations in the theoretical models and the absence of anharmonicity in standard calculations. Therefore, it is standard practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch (Carboxylic Acid) | 3400 - 3600 | Strong, Broad | Weak |

| N-H Stretch (Amine) | 3300 - 3500 | Medium | Weak |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | Very Strong | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | 1250 - 1350 | Medium | Medium |

Note: This table is for illustrative purposes. Frequencies are unscaled.

Reaction Mechanism Elucidation

Computational chemistry can map out the entire pathway of a chemical reaction, providing insights that are often impossible to obtain through experiments alone. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition states that connect them.

For a reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can be used to locate the transition state (TS) structure. A TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

The process involves:

Proposing a plausible reaction mechanism.

Using specialized algorithms to search for the TS structure connecting the reactant and product.

Confirming the located TS by performing a frequency calculation. A true TS will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. This traces the reaction pathway downhill from the TS to the connected reactant and product, confirming that the located TS is indeed the correct one for the reaction of interest.

For example, in a potential intramolecular cyclization of this compound, computational chemistry could determine the activation barrier for this process. This information is crucial for understanding the reaction kinetics and predicting whether the reaction is feasible under certain conditions. Different reaction pathways can be compared to determine the most likely mechanism.

Table 3: Hypothetical Energetic Profile for a Postulated Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Products | -12.7 |

Note: This table is a hypothetical illustration of a two-step reaction profile.

These energetic calculations provide a quantitative understanding of the reaction, guiding experimental efforts to optimize reaction conditions or design more efficient synthetic routes.

Advanced Applications in Chemical Science

Role as a Building Block in Complex Organic Synthesis

The synthesis of complex organic molecules often relies on the strategic use of multifunctional building blocks that introduce stereochemistry and functionality in a controlled manner. While direct research on 1-o-tolylamino cyclohexanecarboxylic acid is not extensively documented, the broader class of aminocyclohexanecarboxylic acid derivatives serves as a valuable precursor in the synthesis of intricate molecular targets. orgsyn.orgnih.govnih.gov

The synthesis of these derivatives can be approached through various methods, including the reduction of corresponding aminobenzoic acids. For instance, the hydrogenation of p-aminobenzoic acid to 4-amino-1-cyclohexanecarboxylic acid can be achieved with a high trans:cis isomer ratio using a ruthenium on carbon (Ru/C) catalyst under basic conditions. google.com This highlights a potential pathway to access the cyclohexane (B81311) core of this compound from its aromatic precursor, 2-(o-tolylamino)benzoic acid.

The trans- and cis-isomers of aminocyclohexanecarboxylic acids are crucial for establishing specific spatial relationships between substituents in the target molecule. google.com The ability to selectively synthesize a particular isomer is therefore of significant interest. For example, processes have been developed for the direct conversion of p-aminobenzoic acid to the trans isomer of 4-amino-1-cyclohexanecarboxylic acid with a high yield, which is a valuable intermediate for pharmaceuticals. google.com

The general reactivity of cyclohexanecarboxylic acids includes their conversion to acid chlorides, which can then participate in a variety of coupling reactions, further expanding their utility as building blocks. wikipedia.org

Table 1: Synthetic Approaches to Aminocyclohexanecarboxylic Acid Derivatives

| Precursor | Reagents and Conditions | Product | Key Features | Reference |

| p-Aminobenzoic acid | 5% Ru/C, 10% NaOH in water, 100°C, 15 bar H₂ | trans-4-Amino-1-cyclohexanecarboxylic acid | High trans selectivity | google.com |

| Pyrrolobenzodiazepine-5,11-diones | Alkali metal in ammonia | trans-2-Aminocyclohexanecarboxylic acid derivatives | Enantiomerically pure products | orgsyn.org |

| Benzenecarboxylic acid | Rhodium or ruthenium on a solid support, tertiary cyclic amide solvent, H₂ | Cyclohexanecarboxylic acid | Hydrogenation of the benzene (B151609) ring | google.com |

Potential as a Ligand or Auxiliary in Asymmetric Catalysis

The development of new ligands and chiral auxiliaries is a cornerstone of asymmetric catalysis. While specific applications of this compound in this context are not reported, its structural features suggest potential. The presence of a carboxylic acid and a secondary amine provides two potential coordination sites for a metal center. Furthermore, the inherent chirality of the substituted cyclohexane ring, particularly in its enantiomerically pure forms, could be exploited for inducing stereoselectivity in metal-catalyzed reactions.

The synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid derivatives has been demonstrated, showcasing the feasibility of obtaining chiral building blocks from this family of compounds. orgsyn.org Such chiral, non-racemic aminocyclohexanecarboxylic acids could be explored as ligands in a variety of asymmetric transformations.

Integration into Functional Materials

The design of functional materials with tailored properties is a rapidly advancing field. Supramolecular chemistry, in particular, utilizes non-covalent interactions to assemble molecules into ordered structures. While there is no direct evidence of this compound being used in functional materials, related cyclohexane derivatives have been shown to form the basis of living supramolecular polymers. nih.govnih.gov

For example, all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a highly polar aliphatic compound, has been used to drive the self-assembly of supramolecular polymers. nih.gov The principle of using specific stereoisomers of substituted cyclohexanes to direct assembly could be applicable to derivatives of this compound. The combination of the rigid cyclohexane scaffold, the hydrogen-bonding capabilities of the carboxylic acid and amino groups, and the aromatic stacking potential of the tolyl group could lead to the formation of interesting supramolecular architectures.

Exploration in Organocatalysis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in organic synthesis. youtube.comprinceton.edu Amino acids and their derivatives, such as proline, are well-known organocatalysts that can activate substrates through the formation of enamines or iminium ions. youtube.com

Given that this compound contains both an amine and a carboxylic acid, it shares functional similarities with amino acids. This suggests its potential to be explored as an organocatalyst. The secondary amine could react with a carbonyl compound to form an enamine, which can then act as a nucleophile. youtube.com The carboxylic acid moiety could participate in the catalytic cycle by providing a proton source or through hydrogen bonding to activate the electrophile. youtube.com The stereochemistry of the cyclohexane backbone could also influence the stereochemical outcome of the catalyzed reaction.

Q & A

Q. What are the recommended synthetic routes for 1-ooo-Tolylamino cyclohexanecarboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves functionalization of the cyclohexane ring via amination and carboxylation. A validated approach includes:

- Amination : Introducing the -tolylamino group via nucleophilic substitution or catalytic coupling, using palladium catalysts under inert atmospheres .

- Carboxylation : Carbonylation using formic acid derivatives (e.g., formic acid under sulfuric acid catalysis) at controlled temperatures (60–80°C) to ensure regioselectivity .

Optimization : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Q. How should researchers characterize the structural identity and purity of 1-ooo-Tolylamino cyclohexanecarboxylic acid?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., -tolylamino proton shifts at δ 6.8–7.2 ppm, carboxylic acid proton at δ 12–13 ppm) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity.

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. What are the key physicochemical properties influencing the solubility and stability of 1--Tolylamino cyclohexanecarboxylic acid?

- Methodological Answer :

- Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) or aqueous bases (via deprotonation of the carboxylic acid group). Test solubility gradients using UV-Vis spectroscopy .

- Stability : Store at –20°C under nitrogen to prevent oxidation of the aromatic amine. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. How should researchers handle discrepancies in spectral data (e.g., NMR or IR) during characterization?

- Methodological Answer :

- Cross-Validation : Repeat experiments under identical conditions. Compare with literature data for analogous compounds (e.g., 1-aminocyclohexanecarboxylic acid derivatives) .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration confirmation .

Q. What are common impurities in synthesized 1--Tolylamino cyclohexanecarboxylic acid, and how can they be mitigated?

- Methodological Answer :

- Byproducts : Unreacted starting materials (e.g., cyclohexanecarboxylic acid) or dimerized amines.

- Mitigation : Optimize stoichiometry (1:1.2 molar ratio of amine to carboxyl precursor) and use scavengers (e.g., molecular sieves) to absorb excess reagents .

Advanced Research Questions

Q. How does the stereochemistry of 1--Tolylamino cyclohexanecarboxylic acid influence its biological activity, and what methodologies enable enantioselective synthesis?

- Methodological Answer :

- Stereochemical Impact : The -tolylamino group’s spatial arrangement affects binding to biological targets (e.g., enzymes or receptors). Use molecular docking simulations to predict interactions .

- Enantioselective Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution (lipases) to isolate enantiomers. Confirm enantiopurity via chiral HPLC or CD spectroscopy .

Q. Q. How can 1--Tolylamino cyclohexanecarboxylic acid be integrated into peptide synthesis for drug discovery?

- Methodological Answer :

- Solid-Phase Synthesis : Incorporate as a non-natural amino acid using Fmoc-protected derivatives. Activate the carboxylic acid with HBTU/DIPEA for coupling .

- Post-Modification : Functionalize the aromatic amine via reductive alkylation or click chemistry (e.g., azide-alkyne cycloaddition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.